1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-
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Overview
Description
1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chlorophenylsulfonyl group and the piperidinyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1H-Indole-3-acetic acid: A plant hormone with distinct biological activities.
1H-Indole-3-butyric acid: Used in plant growth and development studies.
Uniqueness
1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
651335-62-5 |
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Molecular Formula |
C19H19ClN2O2S |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-piperidin-4-ylindole |
InChI |
InChI=1S/C19H19ClN2O2S/c20-14-4-3-5-16(12-14)25(23,24)19-13-22(15-8-10-21-11-9-15)18-7-2-1-6-17(18)19/h1-7,12-13,15,21H,8-11H2 |
InChI Key |
XMQZXLQYDMJRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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